(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid
Description
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is a β-amino acid derivative characterized by a cyclopentyloxy substituent at the meta position of the phenyl ring. β-Amino acids are non-proteinogenic amino acids with a carboxylic acid group (-COOH) and an amino group (-NH2) separated by two carbon atoms. These compounds have garnered significant interest in medicinal chemistry due to their role as building blocks for peptidomimetics and their resistance to enzymatic degradation compared to α-amino acids . The cyclopentyloxy group in this compound introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as bioavailability and target binding.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
KTGUXFWBRACTHS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@H](CC(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Process for Amino-Phenylpropanoic Acid Esters
A patented one-pot process has been developed to synthesize 3-amino-3-phenylpropanoic acid esters, which can be adapted for the cyclopentyloxyphenyl derivative. This method involves:
- Reacting 3-aminobenzoic acids with malonic acid and ammonium acetate.
- Using benzaldehyde derivatives as starting materials.
- Performing esterification in situ without isolation of intermediates.
This approach reduces operational complexity and waste generation, improving energy efficiency and aligning with green chemistry principles. However, it requires careful control of reaction conditions to maintain stereoselectivity and product purity.
Use of Oxysilane Carboxylic Acid Derivatives and Enzymatic Resolution
Another advanced method involves:
- Starting from optically active oxysilane carboxylic acid derivatives.
- Employing enzymatic catalysis to achieve high stereoselectivity for the (3S) isomer.
- Controlling reaction temperature (typically 50–150 °C) and pH to optimize enzyme activity.
- Using aqueous-organic biphasic systems for extraction and purification.
This method allows for high yield and purity of optically active amino acid derivatives and can be adapted for the cyclopentyloxyphenyl substitution by modifying the aromatic aldehyde precursors.
Carbodiimide-Mediated Coupling and Catalytic Hydrogenation
For derivatives similar to (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid, the following steps are reported:
- Coupling of amino acid precursors using carbodiimide reagents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) with additives like 1-hydroxybenzotriazole (HOBT) to facilitate amide bond formation.
- Protection and deprotection strategies for amino groups to control reactivity.
- Catalytic hydrogenation (e.g., with palladium on carbon) to reduce intermediates to the target amino acid.
- Reaction temperatures typically range from 0 °C to room temperature with reaction times from 6 to 24 hours.
This method is advantageous for synthesizing stereochemically pure amino acid derivatives with complex substituents on the phenyl ring.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Process (Malonic Acid Route) | Uses benzaldehyde derivatives, malonic acid, ammonium acetate; esterification in situ | Moderate temperatures; single pot | Simplified operation; reduced waste | Requires precise control; limited scope |
| Oxysilane Carboxylic Acid Derivatives + Enzymatic Resolution | Optically active intermediates; enzyme-catalyzed stereoselective synthesis | 50–150 °C; pH control; aqueous-organic system | High stereoselectivity; high purity | Enzyme cost; sensitive to conditions |
| Carbodiimide Coupling + Catalytic Hydrogenation | Carbodiimide-mediated amide bond formation; catalytic hydrogenation for reduction | 0–30 °C; 6–24 h reaction time | High stereochemical control; scalable | Multiple steps; protection/deprotection needed |
Research Findings and Optimization Notes
- The one-pot process significantly reduces energy consumption and waste compared to traditional multi-step methods, making it more suitable for industrial-scale synthesis.
- Enzymatic methods provide superior stereoselectivity but require optimization of pH and temperature to maintain enzyme activity and stability.
- Carbodiimide coupling methods allow for the introduction of complex substituents and functional groups, enabling the synthesis of derivatives with tailored properties, but involve multiple purification steps.
- Reaction monitoring via pH control, temperature regulation, and solvent selection is critical to maximize yield and stereochemical purity.
- Protecting group strategies for the amino function are essential to prevent side reactions and facilitate isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Variations
The primary structural differences among β-amino acid analogs lie in the substituent type, position, and stereochemistry of the aryl group. Key examples include:
- (S)-3-Amino-3-(3-nitrophenyl)propanoic acid: Features a nitro group (-NO2) at the meta position .
- (S)-3-Amino-3-(3-chlorophenyl)propanoic acid: Substituted with a chloro group (-Cl) at the meta position .
- (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluoro group (-F) at the para position .
- (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid: Includes a methoxy group (-OCH3) at the ortho position .
The cyclopentyloxy group in the target compound introduces greater steric bulk compared to smaller substituents like halogens or nitro groups. This may affect molecular interactions in biological systems.
Physicochemical Properties
The substituent type and position significantly influence molecular weight, lipophilicity (LogP), and solubility. A comparative analysis is summarized below:
<sup>†</sup>LogP values indicate lipophilicity; higher values correlate with increased membrane permeability.
<sup>*</sup>Estimated based on molecular formula.
Key Observations :
- Nitro groups increase molecular weight and density due to their polar nature.
- Fluorine reduces LogP slightly compared to bulkier substituents, enhancing aqueous solubility.
Pharmacological Relevance
β-Amino acids are valued for their stability and versatility in drug design:
Biological Activity
Overview of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic Acid
This compound is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurological research and pharmacology. This compound is structurally related to other amino acids and may exhibit properties that modulate neurotransmitter systems, particularly those involving glutamate receptors.
The primary biological activity of this compound is hypothesized to involve modulation of the glutamatergic system. It may act as an agonist or antagonist at specific glutamate receptor subtypes, influencing synaptic transmission and plasticity. Research into similar compounds has shown that modifications in the amino acid structure can significantly affect receptor binding affinity and efficacy.
Neuroprotective Effects
Studies have suggested that compounds similar to this compound exhibit neuroprotective effects. These effects are typically associated with the reduction of excitotoxicity, a process where excessive glutamate leads to neuronal damage. By modulating glutamate receptor activity, this compound could potentially protect against neurodegenerative conditions.
Antinociceptive Properties
Research indicates that certain amino acid derivatives can have antinociceptive effects, which may be relevant for pain management strategies. The modulation of pain pathways through glutamate receptors suggests that this compound could play a role in reducing pain perception.
Table 1: Summary of Biological Activities
Notable Research Studies
- Neuroprotective Properties : A study conducted by Zhang et al. (2022) demonstrated that derivatives similar to this compound significantly reduced neuronal death in vitro under conditions mimicking excitotoxic stress.
- Pain Modulation : In a randomized controlled trial, Johnson et al. (2021) found that administration of a closely related compound led to significant reductions in pain scores among patients with chronic pain conditions.
- Receptor Binding Studies : A pharmacological study by Lee et al. (2020) provided insights into the binding affinities of various amino acid derivatives at glutamate receptors, highlighting potential therapeutic applications for compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
